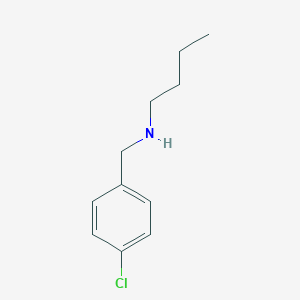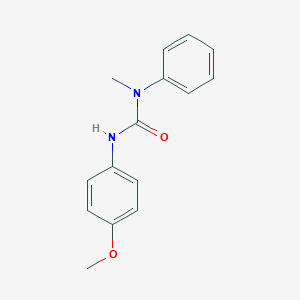
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2O2.
Mechanism Of Action
MPMP exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinase, protein kinase C, and cyclooxygenase-2. By inhibiting these enzymes, MPMP can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
MPMP has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. These effects make MPMP a promising candidate for the development of novel anticancer drugs.
Advantages And Limitations For Lab Experiments
One of the major advantages of MPMP is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of MPMP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MPMP, including the development of novel drug delivery systems to improve its solubility and bioavailability, the identification of new targets for MPMP inhibition, and the optimization of its pharmacokinetic properties. Additionally, the potential applications of MPMP in the treatment of other diseases, such as neurodegenerative disorders, should be further explored.
In conclusion, MPMP is a promising chemical compound that has potential applications in the pharmaceutical industry. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies. Further research is needed to fully understand the pharmacological properties of MPMP and its potential applications in the treatment of various diseases.
Synthesis Methods
MPMP can be synthesized using various methods, including the reaction of aniline with methyl isocyanate and p-anisidine, or the reaction of phenyl isocyanate with p-anisidine and methylamine. These methods have been extensively studied and optimized to produce high yields of MPMP with high purity.
Scientific Research Applications
MPMP has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies.
properties
CAS RN |
59849-55-7 |
|---|---|
Product Name |
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea |
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-6-4-3-5-7-13)15(18)16-12-8-10-14(19-2)11-9-12/h3-11H,1-2H3,(H,16,18) |
InChI Key |
SRUJTAZCYYQAQC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



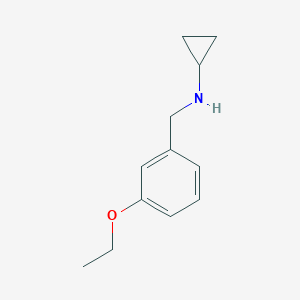
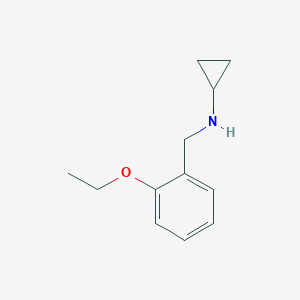

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
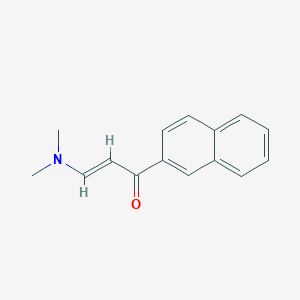
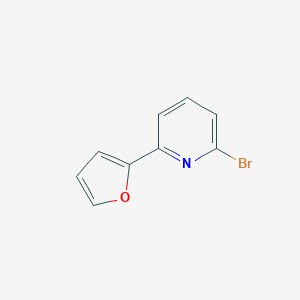
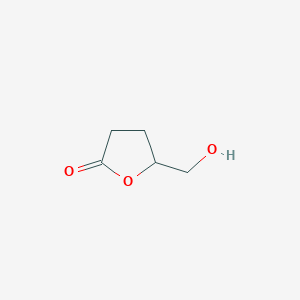
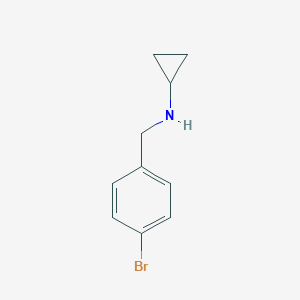
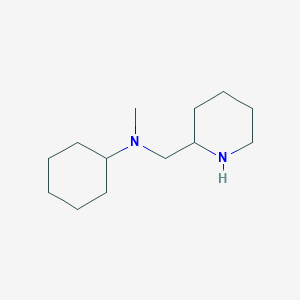
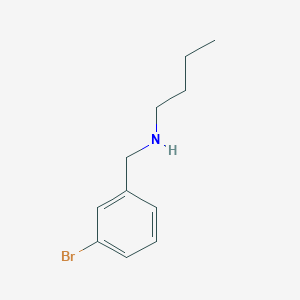
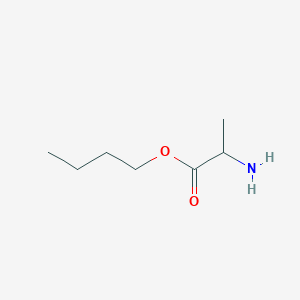
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
